molecular formula C8H11Cl2N5 B1530850 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride CAS No. 1823324-34-0

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride

Cat. No. B1530850
M. Wt: 248.11 g/mol
InChI Key: SFMUVGUMLKXSIX-UHFFFAOYSA-N
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Description

The compound “2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride” is a chloropurine compound . It is related to abacavir, a 2-aminopurine nucleoside compound . Abacavir is used in the treatment of the human immunodeficiency virus (HIV) and is commercially available from GlaxoSmithKline under the tradename ZIAGEN .


Synthesis Analysis

The synthesis of related chloropurine compounds has been described in various patents . For example, a process for preparing a chloropurine compound involves hydrolysing a compound in the presence of an acid, condensing the product formed in situ in the presence of a base with another compound, followed by ring closure in situ of the resulting intermediate .


Molecular Structure Analysis

The molecular structure of related compounds such as “Ethyl (6-chloro-9H-purin-9-yl)acetate” has been analyzed . The molecular formula of this compound is C9H9ClN4O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related chloropurine compounds have been described in patents . These reactions include hydrolysis, condensation, and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “2-(6-Chloro-9H-purin-9-yl)ethanol” have been analyzed . The molecular formula of this compound is C7H7ClN4O .

Scientific Research Applications

Synthesis and Tautomerism

Research has focused on the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents, achieved through N-methylation of known 6-chloropurines. This process revealed significant variations in amino/imino tautomer ratios, identified through NMR methods. The study of these compounds contributes to the understanding of purine chemistry and the impact of substituents on tautomeric equilibria (Roggen & Gundersen, 2008).

Reactivity and Alkylation

The reactivity of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines towards alkylation was explored, showing that electronegative substituents at the C-2 position significantly affect the alkylation outcome. This research provides insights into the chemical behavior of purine derivatives and their potential applications in synthetic organic chemistry (Roggen et al., 2011).

Biological Activity

The synthesis and evaluation of 2-substituted agelasine analogs revealed their potential antimycobacterial and antiprotozoal activities. This indicates the potential therapeutic applications of purine derivatives in treating infectious diseases. The study also highlighted the importance of specific substituents in enhancing biological activity against certain pathogens and cancer cell lines (Roggen et al., 2011).

Process Development

Process development for the large-scale preparation of N-benzylated chloropurine derivatives was conducted, leading to efficient synthetic routes for pharmaceutical intermediates. This research is crucial for the industrial production of purine-based drugs and intermediates, demonstrating the scalability and practicality of purine synthesis methods (Shi et al., 2015).

Safety And Hazards

The safety and hazards of related compounds such as “2-(6-Chloro-9H-purin-9-yl)-1-butanol” have been documented . The MSDS (Material Safety Data Sheet) of these compounds provides detailed safety and hazard information .

Future Directions

The future directions of research on chloropurine compounds could involve further exploration of their antiviral properties, particularly against HIV . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-(6-chloropurin-9-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14;/h4-5,10H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMUVGUMLKXSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC2=C1N=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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